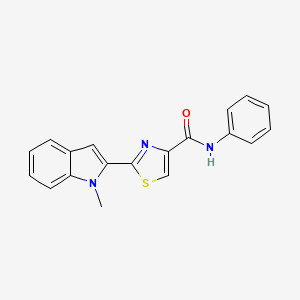

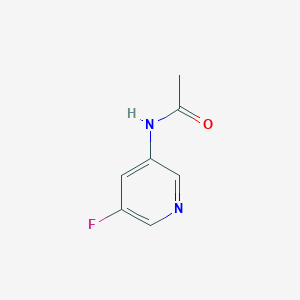

2-(1-methyl-1H-indol-2-yl)-N-phenylthiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

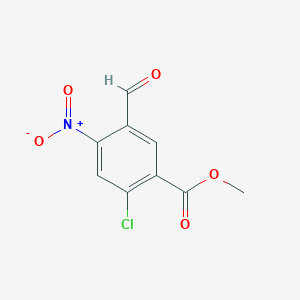

Indole is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Thiazole is a similar type of compound, but contains sulfur and nitrogen in the five-membered ring . Carboxamide is a functional group that consists of a carbonyl (C=O) and amine (NH2), which could contribute to the reactivity of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis

Indole compounds are known to undergo electrophilic substitution reactions . The presence of the carboxamide group could make the compound more reactive, as the carbonyl group is electrophilic and the amine is nucleophilic .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the positions of the functional groups. Generally, compounds like this may have high melting points due to the strong intermolecular forces from the polar carboxamide group .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthetic Pathways and Chemical Reactivity : The development of novel synthetic methodologies for heterocyclic compounds, including thiazole and oxazole derivatives, is a significant area of research. Kumar et al. (2012) reported an efficient synthesis of 2-phenyl-4,5-substituted oxazoles, highlighting the role of intramolecular cyclization processes (Kumar et al., 2012). Similarly, Kumar et al. (2013) described a chemoselective thionation-cyclization approach to synthesize 2,4,5-trisubstituted thiazoles, demonstrating the utility of functionalized enamides in heterocyclic chemistry (Kumar et al., 2013).

Crystal Structure and Characterization : Research on the crystal structure and characterization of novel compounds provides insights into their potential applications. Lei et al. (2014) synthesized new anticancer nucleosides based on 1,2,4-triazole nucleosides, emphasizing the importance of structural analysis in drug development (Lei et al., 2014).

Biological Applications

Enzyme Inhibition : Tzvetkov et al. (2014) discovered indazole and indole-carboxamides as selective and reversible inhibitors of monoamine oxidase B (MAO-B), showcasing the therapeutic potential of such compounds in neurological disorders (Tzvetkov et al., 2014).

Antimicrobial Activity : Wazalwar et al. (2019) synthesized thiazolylcarboxamide derivatives and assessed their antimicrobial activity, indicating the relevance of such compounds in combating microbial resistance (Wazalwar et al., 2019).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malarial infection, and cholinesterase activity.

Result of Action

Given the range of biological activities associated with indole derivatives , the compound could potentially have a variety of effects at the molecular and cellular levels. These could include inhibiting viral replication, reducing inflammation, killing or inhibiting the growth of cancer cells or microbes, reducing oxidative stress, inhibiting tubercular infection, regulating glucose metabolism, inhibiting malarial infection, and inhibiting cholinesterase activity.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(1-methylindol-2-yl)-N-phenyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS/c1-22-16-10-6-5-7-13(16)11-17(22)19-21-15(12-24-19)18(23)20-14-8-3-2-4-9-14/h2-12H,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPCQXFBDNKBTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-Benzothiophen-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol](/img/structure/B2857457.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one](/img/structure/B2857458.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2857464.png)

![{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride](/img/structure/B2857472.png)

![N-(3-fluoro-4-methoxybenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2857479.png)

![2-[(4-Chlorophenyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone](/img/structure/B2857480.png)